Product packaging for Benzo[c]phenanthren-4-amine(Cat. No.:CAS No. 4176-48-1)

Benzo[c]phenanthren-4-amine

Cat. No.: B14170790
CAS No.: 4176-48-1
M. Wt: 243.3 g/mol
InChI Key: LMQPVUDQAMCUKA-UHFFFAOYSA-N
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Description

Benzo[c]phenanthren-4-amine is an aromatic amine derivative of benzo[c]phenanthrene, a non-planar polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings . This compound has a molecular formula of C 18 H 13 N and a molecular weight of 243.30 g/mol . Its physical properties include a predicted density of 1.253 g/cm³ and a high boiling point of approximately 501.2°C at 760 mmHg, consistent with its polyaromatic structure . This chemical is valued in research for studying the mechanisms of carcinogenesis. Benzo[c]phenanthrene derivatives are metabolized in vivo to diolepoxides, which can form stable DNA adducts by covalently binding to purine bases like deoxyadenosine and deoxyguanosine . When these lesions are not repaired, mutations during DNA replication can initiate tumorigenesis . Researchers utilize this amine derivative and related compounds to create specific adducts, such as N 6 -dA PAH adducts, to investigate how different DNA conformations and stereochemistries influence mutagenicity and repair susceptibility . Furthermore, derivatives of the benzo[c]phenanthrene scaffold are synthesized and evaluated for their cytotoxic activity against human cancer cell lines, such as the Hep-2 cell line, making them subjects of interest in medicinal chemistry and oncology research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13N B14170790 Benzo[c]phenanthren-4-amine CAS No. 4176-48-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4176-48-1

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

benzo[g]phenanthren-4-amine

InChI

InChI=1S/C18H13N/c19-17-7-3-6-16-15(17)11-10-13-9-8-12-4-1-2-5-14(12)18(13)16/h1-11H,19H2

InChI Key

LMQPVUDQAMCUKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C(=CC=C4)N

Origin of Product

United States

Structural Context Within the Benzo C Phenanthrene Class

Benzo[c]phenanthrene (B127203) and its derivatives are composed of four fused benzene (B151609) rings. wikipedia.org The parent compound, benzo[c]phenanthrene, is a nonplanar molecule with a slight helical distortion due to repulsion between hydrogen atoms. wikipedia.orgwikipedia.org The addition of functional groups, such as an amine group in Benzo[c]phenanthren-4-amine, can influence the molecule's electronic properties and reactivity. The benzo[c]phenanthrene skeleton is a key building block for larger, functionalized polycyclic aromatic hydrocarbons. researchgate.net

Derivatives of benzo[c]phenanthrene are a subject of interest in organic chemistry due to their unique structures and potential applications. academie-sciences.fr The synthesis of these compounds often involves methods like photocyclization of stilbene (B7821643) derivatives or Friedel-Crafts acylation followed by reductive amination.

Relevance in Polycyclic Aromatic Hydrocarbon Chemistry and Materials Science

Targeted Functionalization of Benzo[c]phenanthrene Scaffolds

Functionalization of the pre-formed benzo[c]phenanthrene core represents a direct and frequently employed strategy for accessing amine derivatives. These methods leverage the existing polycyclic aromatic framework, introducing the desired amino group at a specific position through well-established chemical transformations. The primary challenge in this approach is achieving high regioselectivity, ensuring that the functional group is installed at the C4-position over other potentially reactive sites on the aromatic scaffold.

Reductive amination is a highly effective method for converting a ketone into an amine in a single procedural step. For the synthesis of this compound, this strategy commences with the corresponding ketone precursor, benzo[c]phenanthren-4-one. The reaction proceeds via the initial formation of an iminium ion intermediate, generated from the condensation of the ketone with an ammonia (B1221849) source, such as ammonium (B1175870) acetate. This intermediate is not isolated but is reduced in situ by a mild hydride-based reducing agent.

The choice of reducing agent is critical; it must be selective for the iminium ion over the starting ketone. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose due to its reduced reactivity at neutral pH, which prevents the premature reduction of the carbonyl group. The reaction is typically performed in an alcoholic solvent like methanol (B129727), which facilitates the dissolution of reactants and the reaction progress. This one-pot method is valued for its operational simplicity and generally provides good to excellent yields of the target primary amine.

Table 1: Representative Conditions for Reductive Amination Click on the headers to sort the table

Precursor Amine Source Reducing Agent Solvent Typical Yield (%) Reference(s)
Benzo[c]phenanthren-4-one Ammonium Acetate (NH₄OAc) Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH) 85-92 ,

Palladium-catalyzed cross-coupling reactions, particularly the Hartwig-Buchwald amination, have revolutionized the synthesis of arylamines. This methodology enables the direct formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. To synthesize this compound, a suitable precursor such as 4-bromobenzo[c]phenanthrene is required.

The catalytic cycle involves a palladium(0) complex, which undergoes oxidative addition into the aryl-halide bond. This is followed by coordination of the amine and subsequent reductive elimination to yield the desired C-N coupled product and regenerate the palladium(0) catalyst. The success of the reaction is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium center and facilitates the key steps of the catalytic cycle. Bulky, electron-rich ligands like Xantphos or BINAP are commonly employed. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is necessary to deprotonate the amine component. For the synthesis of primary amines, ammonia surrogates like benzophenone (B1666685) imine are often used, followed by a simple acidic hydrolysis step to release the free amine.

Table 2: Example of a Hartwig-Buchwald Amination Protocol Click on the headers to sort the table

Aryl Halide Amine Source Palladium Precursor Ligand Base Typical Yield (%) Reference(s)
4-Bromobenzo[c]phenanthrene Benzophenone Imine Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) Xantphos Sodium tert-butoxide (NaOtBu) >90 (before hydrolysis) ,

Stereoselective Synthesis of Chiral Benzo[c]phenanthrene Amines

Certain benzo[c]phenanthrene derivatives, particularly those with partially saturated rings or significant steric hindrance causing atropisomerism, are chiral. The synthesis of single-enantiomer amine derivatives is of significant interest. Asymmetric synthesis can be achieved by adapting existing methods, such as reductive amination or hydrogenation, using chiral catalysts or auxiliaries.

One prominent approach is the asymmetric hydrogenation of an enamine or imine precursor derived from benzo[c]phenanthren-4-one. In this process, the prochiral substrate is hydrogenated using a transition metal catalyst (e.g., rhodium or iridium) complexed with a chiral phosphine ligand, such as (R)- or (S)-BINAP. The chiral ligand creates an asymmetric environment around the metal center, directing the hydrogen addition to one face of the C=N double bond preferentially. This results in the formation of one enantiomer of the amine in excess. The effectiveness of the synthesis is measured by the enantiomeric excess (ee), with values often exceeding 95%, indicating a highly selective transformation.

Table 3: Asymmetric Synthesis of a Chiral Benzo[c]phenanthrene Amine Analog Click on the headers to sort the table

Prochiral Substrate Catalyst System Chiral Ligand Conditions Enantiomeric Excess (ee) Reference(s)
N-Acyl enamine of Benzo[c]phenanthren-4-one [Rh(COD)₂]BF₄ (R)-BINAP 50 atm H₂, THF, 25 °C >96%

Multi-Component and Cascade Reaction Pathways to Benzo[c]phenanthrene Derivatives

In contrast to functionalizing a pre-existing scaffold, multi-component and cascade reactions construct the complex benzo[c]phenanthrene core and incorporate the amine functionality (or a precursor) in a single, highly efficient process. These strategies are prized for their step- and atom-economy, as they build molecular complexity rapidly from simpler starting materials.

A representative cascade pathway might involve a palladium-catalyzed annulation reaction. For instance, a suitably substituted 2-alkynylbiphenyl derivative, bearing a protected amino group on one of the rings, can undergo an intramolecular cyclization reaction. This process, often triggered by an electrophilic species or a transition metal catalyst, can form the final ring of the benzo[c]phenanthrene system in one step. Such pathways are synthetically elegant but require carefully designed substrates to ensure the desired cyclization occurs regioselectively and in high yield. The amino group is typically carried through the reaction sequence in a protected form (e.g., as an acetamide) to prevent interference with the catalytic cycle.

Table 4: Example of a Cascade Reaction to an Aminated Scaffold Click on the headers to sort the table

Key Starting Material Reaction Type Catalyst/Reagent Key Transformation Product Class Reference(s)
2-(Phenylethynyl)-2'-(acetylamino)biphenyl Gold(I)-catalyzed hydroarylation AuCl(PPh₃) / AgSbF₆ Intramolecular 6-endo-dig cyclization N-Acetyl-benzo[c]phenanthrene derivative

Nitration and Subsequent Reduction for Amine Derivatization

A classical and robust two-step method for introducing an amino group onto an aromatic ring involves electrophilic nitration followed by chemical reduction. This approach begins with the parent hydrocarbon, benzo[c]phenanthrene.

Step 1: Nitration. The benzo[c]phenanthrene scaffold is treated with a potent nitrating agent, such as a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride (B1165640). This electrophilic aromatic substitution reaction introduces a nitro group (–NO₂) onto the ring. The primary challenge is controlling the regioselectivity, as the PAH core has several positions susceptible to attack. However, under controlled conditions, 4-nitrobenzo[c]phenanthrene can be isolated as a major product.

Step 2: Reduction. The resulting nitro-derivative is then subjected to reduction. This transformation is reliably achieved using a variety of methods. Catalytic hydrogenation using hydrogen gas (H₂) over a palladium-on-carbon catalyst (Pd/C) is a clean and efficient option. Alternatively, dissolving metal reductions, such as tin(II) chloride (SnCl₂) in acidic media (HCl) or iron powder (Fe) in acetic acid, are also highly effective at converting the nitro group to the primary amine, yielding the final product, this compound.

Table 5: Two-Step Nitration-Reduction Sequence Click on the headers to sort the table

Step Substrate Reagents Product Typical Yield (%) Reference(s)
1. Nitration Benzo[c]phenanthrene HNO₃, Acetic Anhydride 4-Nitrobenzo[c]phenanthrene ~75 (for 4-isomer)
2. Reduction 4-Nitrobenzo[c]phenanthrene H₂ (1 atm), 10% Pd/C, Ethyl Acetate This compound >95

Chemical Reactivity and Mechanistic Investigations of Benzo C Phenanthren 4 Amine Systems

Electrophilic Aromatic Substitution Patterns on the Benzo[c]phenanthrene (B127203) Nucleus

The reactivity of the benzo[c]phenanthrene nucleus towards electrophilic attack is a critical aspect of its chemical behavior. Studies involving protiodetritiation have provided quantitative data on the relative reactivities of different positions on the benzo[c]phenanthrene ring system. rsc.org

Research has shown that each position in benzo[c]phenanthrene is more reactive towards electrophilic substitution than the corresponding position in phenanthrene (B1679779). rsc.org The order of positional reactivity is in good agreement with predictions from Hückel molecular orbital calculations of localization energies. rsc.org The measured partial rate factors for detritiation with anhydrous trifluoroacetic acid indicate the following order of reactivity: position 5 > position 6 > position 4 > position 1 > position 2 > position 3. rsc.org This suggests that in preparative electrophilic substitution reactions, the 5-isomer would be the principal product. rsc.org

Notably, the inherent puckering of the "helicene" structure of benzo[c]phenanthrene does not appear to significantly affect the positional reactivities, and no steric hindrance to exchange at the crowded 1-position has been observed. rsc.org

Substituent Directing Effects and Regiocontrol

Substituents on the benzo[c]phenanthrene nucleus play a crucial role in directing the regioselectivity of electrophilic aromatic substitution reactions. acs.org The nature of the substituent can either activate or deactivate the aromatic ring towards electrophilic attack and control the position where the new substituent is introduced. libretexts.orglibretexts.org

Studies on substituted benzo[c]phenanthrene analogues have demonstrated that strong activating groups, such as methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups, exert powerful directing effects that can override the influence of weaker activating groups like methyl (-CH₃). acs.org This regiocontrol by -OCH₃ and -OH substituents has been observed in nitration and bromination reactions, where the position of electrophilic attack is dictated by the oxygen-containing functional group. acs.org

Carbocation Generation and Stability in Benzo[c]phenanthrene Frameworks

The generation of carbocations from benzo[c]phenanthrene derivatives is a key step in understanding their reactivity, particularly in the context of their metabolic activation to carcinogenic species. researchgate.netnih.gov These reactive intermediates are typically formed through processes such as the protonation of precursor molecules at low temperatures or the opening of epoxide rings. acs.orgnih.gov

The stability of the resulting carbocation is a determining factor in the reaction pathway. The structure of the carbocation, including the position of the positive charge, is influenced by the initial structure of the benzo[c]phenanthrene derivative and the reaction conditions. acs.orgdalalinstitute.com The stability of these carbocations can be rationalized by considering inductive effects, hyperconjugation, and resonance. dalalinstitute.com Generally, tertiary carbocations are more stable than secondary ones, which are in turn more stable than primary carbocations. ethernet.edu.et

Computational studies, such as those using density functional theory (DFT), have been instrumental in elucidating the relative stabilities of different carbocation isomers and the energetics of their formation. researchgate.netnih.gov For instance, in benzo[a]anthracene, a related polycyclic aromatic hydrocarbon, bay-region carbocations are formed via a barrierless process from the O-protonation of epoxides. nih.gov

Elucidation of Charge Delocalization in Reactive Intermediates

The distribution of positive charge within the carbocation intermediate is a critical factor governing its stability and subsequent reactivity. acs.org This charge delocalization can be investigated experimentally using techniques like nuclear magnetic resonance (NMR) spectroscopy and computationally through methods like natural population analysis (NPA). acs.orgnih.gov

In studies of substituted benzo[c]phenanthrenes, low-temperature protonation has allowed for the generation of novel carbocations whose charge delocalization pathways were elucidated by analyzing the changes in ¹³C NMR chemical shifts (Δδ¹³C values). acs.org These experimental observations can be compared with computational models to provide a detailed map of charge distribution. acs.orgrsc.org

The pattern of charge delocalization is influenced by the substituents present on the benzo[c]phenanthrene framework. acs.orgnih.gov For example, electron-donating groups can stabilize the positive charge through resonance and inductive effects, directing the charge to specific positions within the aromatic system. acs.org Conversely, electron-withdrawing groups can destabilize the carbocation. nih.gov Understanding these charge delocalization modes provides valuable insights into the structure-activity relationships of these compounds. acs.org

Chemical Interactions with Nucleic Acids: Adduct Formation Mechanisms

Benzo[c]phenanthrene and its metabolites can interact with nucleic acids, leading to the formation of covalent adducts, a critical event in chemical carcinogenesis. iarc.frwikipedia.org The primary mechanism involves the metabolic activation of the parent compound to reactive electrophiles, such as diol epoxides. iarc.froup.comnih.gov These reactive intermediates can then attack nucleophilic sites on DNA bases. iarc.frwikipedia.org

The formation of these bulky DNA adducts can disrupt the normal structure and function of DNA, potentially leading to mutations if not repaired. wikipedia.orgnih.gov The covalent binding of these large aromatic molecules to DNA can significantly distort the DNA helix and interfere with processes like replication and transcription. oup.comnih.gov

Site-Specific Reactivity with DNA Bases (Adenine, Guanine)

The diol epoxide metabolites of benzo[c]phenanthrene exhibit a notable preference for reacting with specific DNA bases. Unlike many other polycyclic aromatic hydrocarbons that primarily target guanine (B1146940) residues, benzo[c]phenanthrene diol epoxides (B[c]PhDE) react extensively with adenine (B156593) residues in DNA. nih.govoup.comacs.org Specifically, the exocyclic amino group (N⁶) of adenine is a primary site of attack. oup.comnih.govresearchgate.net

While adenine is the preferred target, reactions with guanine at its exocyclic amino group (N²) can also occur. researchgate.netnih.gov The selectivity for adenine over guanine is a distinguishing feature of the reactivity of B[c]PhDE. nih.govoup.com This site-specific reactivity is influenced by the structure of the DNA and the stereochemistry of the diol epoxide. nih.gov For instance, the native structure of DNA appears to facilitate the reaction with adenine by intercalating the hydrocarbon residue in a favorable orientation. nih.gov

The recognition of these adducts by DNA repair systems is also an important factor. Studies have shown that human mismatch repair proteins can recognize B[c]PhDE-DNA adducts at adenine residues. nih.gov

Diastereomeric and Enantiomeric Adduct Chemistry

The metabolic activation of benzo[c]phenanthrene produces diol epoxides that exist as multiple stereoisomers, including diastereomers (syn and anti) and enantiomers ((+) and (-)). oup.comnih.govoup.com Each of these stereoisomers can react with DNA to form adducts with distinct three-dimensional structures.

The reaction of these different stereoisomers with DNA is stereospecific. For example, the (+)- and (-)-anti-B[c]PhDE enantiomers react with the N⁶ position of adenine to form the major (+)-1R- and (-)-1S-trans-anti-[BPh]-N⁶-dA adducts, respectively. oup.comnih.gov The stereochemistry of the adduct influences its conformation within the DNA helix. High-resolution NMR studies have shown that the phenanthrenyl group of the (+)-1R adduct intercalates on the 5'-side of the modified adenine, while that of the (-)-1S adduct intercalates on the 3'-side. nih.gov

The formation of either cis or trans adducts depends on the stereochemistry of the reacting diol epoxide and the nature of its interaction with DNA. nih.govoup.comacs.org The different spatial arrangements of these diastereomeric and enantiomeric adducts can have significant biological consequences, affecting their recognition by DNA repair enzymes and their potential to cause mutations. oup.comnih.gov

Nucleophilic Reactivity of the Amine Functionality

The amine group of Benzo[c]phenanthren-4-amine is a primary determinant of its chemical behavior, conferring nucleophilic properties that drive its reactivity in both synthetic and biological contexts. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electron-deficient centers to form new covalent bonds. The degree of this reactivity is modulated by the electronic and steric environment imposed by the polycyclic aromatic hydrocarbon (PAH) framework.

Research into the aminobenzo[c]phenanthrenes has provided insights into how the position of the amine substituent on the fused ring system influences its basicity, a key indicator of nucleophilicity. The ionization constants (pKa) of the six aminobenzo[c]phenanthrene isomers were determined to quantify this effect. acs.orgnasonline.org The pKa value for the conjugate acid of this compound, along with its isomers, illustrates the electronic influence of the large aromatic system on the availability of the nitrogen's lone pair. acs.org

Table 1: Ionization Constants of Aminobenzo[c]phenanthrene Isomers

CompoundpKa of Conjugate Acid
1-Aminobenzo[c]phenanthrene2.88
2-Aminobenzo[c]phenanthrene3.58
3-Aminobenzo[c]phenanthrene3.62
4-Aminobenzo[c]phenanthrene2.86
5-Aminobenzo[c]phenanthrene3.83
6-Aminobenzo[c]phenanthrene3.80

Data sourced from Newman & Blum (1964). acs.org The pKa values were measured in 50% ethanol (B145695) at room temperature. acs.org Lower pKa values indicate lower basicity.

The nucleophilic character of the amine is most prominently demonstrated in its reactions with potent electrophiles, such as the diol epoxides derived from PAH metabolism. These reactions are central to the mechanism of chemical carcinogenesis. The exocyclic amino groups of DNA bases, such as deoxyadenosine (B7792050) and deoxyguanosine, act as nucleophiles, attacking the electrophilic benzylic carbon of benzo[c]phenanthrene diol epoxides (BcPhDE). pnas.orgoup.com This results in the formation of stable DNA adducts. Specifically, the N⁶ position of adenine and the N² position of guanine are primary sites of nucleophilic attack. oup.comnih.gov

Mechanistic studies have revealed that the stereochemical outcome of this nucleophilic addition can be controlled. The reaction of O⁶-allyl-3',5'-di-O-(tert-butyldimethylsilyl)-2'-deoxyguanosine with BcPhDE isomers can yield both cis and trans addition products. acs.org The ratio of these diastereomers is highly dependent on the reaction conditions, particularly the presence and concentration of hexafluoropropan-2-ol (HFP), which can mediate the reaction mechanism. In the absence of HFP, the reaction proceeds primarily via an Sₙ2 mechanism to give the trans product. acs.org As the concentration of HFP increases, an Sₙ1 mechanism involving a carbocation intermediate becomes more significant, allowing for the formation of the cis product. acs.org

Table 2: Stereochemical Outcome of Nucleophilic Addition to Benzo[c]phenanthrene Diol Epoxides (BcPhDE)

BcPhDE IsomerEquivalents of HFPcis/trans Adduct Ratio
DE-1517/83
53291/9
DE-252/98
53261/39

Data illustrates the effect of hexafluoropropan-2-ol (HFP) on the ratio of cis to trans adducts formed from the reaction of deoxyguanosine derivative with two different BcPhDE isomers (DE-1 and DE-2). Sourced from Sagi et al. (2007). acs.org

In synthetic organic chemistry, the nucleophilicity of the amine functionality is harnessed to construct more complex molecules. For instance, primary amines can react with ketones in the presence of a Lewis acid, followed by reduction, to furnish secondary amines. researchgate.net Furthermore, reactions analogous to the Gould-Jacobs reaction, where an aromatic amine undergoes nucleophilic vinylic substitution with an activated enol ether followed by thermal cyclization, can be envisioned for this compound to create novel, angularly annelated heterocyclic systems. researchgate.net

Computational and Theoretical Chemistry Studies on Benzo C Phenanthren 4 Amine

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to describing the arrangement and energy of electrons within a molecule, which in turn dictate its chemical and physical properties.

The electronic properties of Benzo[c]phenanthren-4-amine and its derivatives are largely governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter that influences the molecule's electronic transitions and reactivity.

In related donor-acceptor systems based on the benzo[c]phenanthrene (B127203) framework, Density Functional Theory (DFT) calculations have been employed to analyze the distribution of these orbitals. um.es For instance, in a donor-acceptor compound featuring a benzo[c]phenanthrene-4-amine derivative, one-electron chemical reduction leads to monoanions where the electron density is extensively delocalized over the annulated helicene rings and a boron pz orbital. rsc.orgkent.ac.uk This delocalization is a key feature of the molecular orbitals in this polycyclic aromatic system.

Theoretical studies on similar structures show that the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO resides on the electron-accepting moiety. um.es For this compound, the amine group acts as an electron donor, and the polycyclic aromatic system acts as the acceptor. Natural transition orbital (NTO) calculations on analogous systems help in understanding the nature of electronic transitions, visualizing the "hole" left in the ground state and the "particle" distribution in the excited state. frontiersin.org

Table 1: Frontier Orbital Energies of a Related Boron-Complexed Benzo[c]phenanthridine Derivative

Property Energy (eV)
HOMO -5.43
LUMO -3.03
Optical Gap 2.40

Data derived from computational studies on a related carbazolo[2,1-c]phenanthridine boron complex. um.es

The benzo[c]phenanthrene core is a non-planar, crowded "fjord region" aromatic hydrocarbon, which results in significant helical distortion. nih.gov This inherent chirality and the presence of stereoisomers have profound implications for its biological interactions and chemical behavior. Computational conformational searches are crucial for mapping the potential energy surface and identifying low-energy, stable conformations. nih.gov

Studies on DNA adducts of benzo[c]phenanthrene diol epoxides (BPhDE), which are structurally related to the amine, reveal that stereochemistry governs conformational preferences. nih.gov Molecular modeling has shown that specific torsion angles are critical in defining the orientation of the benzo[c]phenanthrene moiety. For example, in adducts modeled within the active site of RNA polymerase II, the torsion angle β′ (defining the orientation of the carcinogen relative to the adducted base) is a key determinant of its biological effect. oup.com The preferred domains for this angle were found to be approximately +90° and -90° for different stereoisomers. oup.com While these studies are on adducts, they highlight the stereochemical complexity of the benzo[c]phenanthrene skeleton itself.

Table 2: Key Torsion Angles in Modeled Benzo[c]phenanthrene Adducts

Adduct Stereoisomer Torsion Angle Preferred Domain
(+)-1R β′ +90° ± 25°
(–)-1S β′ –90° ± 25°

Data from molecular modeling of [BPh]-N6-dA adducts. oup.com

Molecular electrostatic potential (MEP) maps are a valuable computational tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net These maps illustrate the electrostatic potential on the electron density surface, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In a molecule like this compound, the nitrogen atom of the amine group is expected to be a region of high electron density and negative electrostatic potential, making it a primary site for interactions with electrophiles. Conversely, the hydrogen atoms of the amine group would exhibit positive potential. The aromatic rings will show a complex distribution of potential based on the delocalized π-electron system and the influence of the amino substituent. Computational studies on related aromatic systems confirm that MEP analysis successfully predicts reactive sites. researchgate.netrsc.org

Reaction Pathway Modeling and Mechanistic Insights

Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways.

For benzo[c]phenanthrene derivatives, computational modeling has been used to understand their interactions with biological macromolecules. For example, modeling the accommodation of benzo[c]phenanthrene-DNA adducts within the active site of RNA polymerase II helped explain why these adducts only partially block transcription. oup.com The models showed that the bulky phenanthrenyl moiety can exist in two distinct orientations within the active site: one that permits and another that blocks nucleotide incorporation. oup.com

Mechanistic insights into the synthesis of the phenanthrene (B1679779) skeleton have also been gained through computational studies. Photochemical reactions leading to phenanthrenes have been investigated, with proposed mechanisms involving steps like aryl migration, C–C coupling, and desulfonylation, which can be computationally modeled to assess their feasibility. rsc.org Similarly, the mechanism of deaminative ring contraction cascades to form related polyaromatic structures has been probed, highlighting the efficiency of individual steps in the proposed reaction sequence. nih.gov

Structure-Reactivity Correlations from Theoretical Descriptors

Quantum chemical calculations provide a range of theoretical descriptors that can be correlated with the chemical reactivity of a molecule. Descriptors such as HOMO-LUMO energies, ionization potential, electron affinity, and chemical hardness are used to quantify and predict reactivity. researchgate.net

Studies on the benzo[c]phenanthrene skeleton have explored structure-reactivity relationships in electrophilic substitution reactions. acs.org The regioselectivity of these reactions is strongly controlled by the electronic effects of substituents on the aromatic ring system. acs.org For example, the directive effects of electron-donating groups like methoxy (B1213986) or amino groups can override the effects of other substituents, guiding the position of electrophilic attack. acs.org DFT calculations of properties like the Fukui function and local softness can be used to predict these regiochemical outcomes.

The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). A small HOMO-LUMO gap generally implies higher reactivity. researchgate.net These descriptors are powerful tools for comparing the reactivity of a series of related compounds and for designing molecules with specific reactivity profiles.

Simulation of Photophysical Properties (e.g., Absorption, Emission, Stokes Shifts)

The photophysical properties of this compound, such as its absorption and emission of light, can be simulated using time-dependent density functional theory (TD-DFT). These simulations provide insights into the wavelengths of absorption (λ_abs) and emission (λ_em), the nature of the excited states, and the magnitude of the Stokes shift (the difference between the absorption and emission maxima).

Derivatives of benzo[c]phenanthrene are known for their interesting photophysical properties, including strong emissions and notably large Stokes shifts. researchgate.net For example, some simple derivatives exhibit absorption maxima in the UV region (e.g., 281-285 nm) but fluoresce in the blue region of the visible spectrum (e.g., 410-422 nm). researchgate.net This results in Stokes shifts as large as 1.32-1.39 eV, making them promising for various applications. researchgate.net

Computational studies on related organoboron complexes have ascribed large Stokes shifts to the differing stabilization of the ground (S₀) and first excited (S₁) states. um.es Theoretical analysis of other small fluorophores suggests that large Stokes shifts can originate from factors like the relief of excited-state antiaromaticity, rather than solely from intramolecular charge transfer (ICT). nih.gov Simulations can help dissect these contributing factors for this compound, providing a deeper understanding of its fluorescence behavior.

Table 3: Simulated/Experimental Photophysical Properties of Benzo[c]phenanthrene Derivatives

Compound Type Absorption λ_max (nm) Emission λ_max (nm) Stokes Shift (cm⁻¹) Quantum Yield (Φ)
Benzo[c]phenanthrene Derivative researchgate.net 281-285 410-422 10756-11256 -
Benzo[c]phenanthrene acs.org - - - 0.12
2-acetylbenzo[c]-phenanthrene researchgate.net 362 473 - -

Data is for various derivatives of the core structure.

Advanced Analytical Methodologies for Characterization of Benzo C Phenanthren 4 Amine

Spectroscopic Techniques for Molecular Structure and Electronic States

Spectroscopic methods are indispensable for elucidating the intricate structural features and electronic behavior of Benzo[c]phenanthren-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F Chemical Shifts and Coupling)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For derivatives of benzo[c]phenanthrene (B127203), both ¹H and ¹³C NMR are fundamental for structural confirmation. researchgate.net

¹H NMR: The proton NMR spectrum of the parent benzo[c]phenanthrene shows distinct signals for its aromatic protons. For instance, in a 400 MHz spectrometer using CDCl₃ as a solvent, characteristic shifts are observed. chemicalbook.com The introduction of an amine group at the 4-position of the benzo[c]phenanthrene skeleton would induce notable changes in the chemical shifts of the neighboring protons due to its electron-donating nature. The specific shifts and coupling constants of these protons provide critical information for confirming the position of the amino substituent.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms in the benzo[c]phenanthrene structure exhibit a range of chemical shifts. chemicalbook.com The carbon atom directly bonded to the amino group in this compound would experience a significant upfield or downfield shift, aiding in its unambiguous identification. For example, in related benzo[c]phenanthrene derivatives, carbon signals have been observed across a wide range, which is instrumental in assigning each carbon atom in the structure. researchgate.net

While ¹⁹F NMR is mentioned as a general technique, it is only applicable if a fluorine atom is present in the molecule. For this compound itself, this technique is not relevant unless it is a fluorinated derivative.

Table 1: Representative NMR Data for Benzo[c]phenanthrene Derivatives

Nucleus Chemical Shift (ppm) Range Solvent Reference
¹H 7.61 - 9.13 CDCl₃ chemicalbook.com
¹³C 127.25 - 133.73 Not Specified researchgate.net

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound. researchgate.net This technique provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula.

Fragmentation analysis, often performed using techniques like gas chromatography-mass spectrometry (GC-MS), reveals the structural components of the molecule. nih.gov The fragmentation pattern of aromatic amines is often characterized by specific cleavage patterns. For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic system. libretexts.org In the case of amines, a common fragmentation is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the C-N bond. libretexts.org For an aromatic amine like this compound, fragmentation would likely involve the loss of the amino group or parts of the aromatic ring system, providing valuable structural information. The fragmentation of the benzene (B151609) ring, a component of the benzo[c]phenanthrene structure, often results in a characteristic phenyl fragment ion at m/z 77. docbrown.info

UV-Visible and Photoluminescence Spectroscopy for Electronic Transitions

UV-Visible and photoluminescence spectroscopy are used to investigate the electronic transitions within the molecule.

UV-Visible Spectroscopy: Benzo[c]phenanthrene and its derivatives exhibit characteristic absorption bands in the UV-visible region. researchgate.net The absorption maxima (λmax) correspond to the energy required to promote electrons to higher energy orbitals. For some benzo[c]phenanthrene derivatives, absorption is primarily in the UV region, with λmax values around 281-285 nm. researchgate.net The position and intensity of these bands are influenced by the electronic structure of the molecule, including the presence of the amino group in this compound. Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict and interpret the electronic transitions observed in the experimental UV-Vis spectrum. scielo.org.za

Photoluminescence Spectroscopy: This technique measures the light emitted by a molecule after it has absorbed light. Many benzo[c]phenanthrene derivatives are known to be fluorescent, emitting light in the visible region of the spectrum. researchgate.netresearchgate.net The difference between the absorption and emission maxima is known as the Stokes shift. For some derivatives, large Stokes shifts have been observed, which can be a valuable property for applications in optoelectronics. researchgate.net The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and the solvent environment.

Electron Paramagnetic Resonance (EPR) for Radical Anions

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to detect and characterize species with unpaired electrons, such as free radicals. bruker.com While this compound itself is not a radical, its radical anion could be generated through chemical or electrochemical reduction. EPR spectroscopy would then be instrumental in studying the distribution of the unpaired electron density across the aromatic system. This information provides insights into the electronic structure of the molecule's frontier orbitals. The hyperfine splitting patterns observed in the EPR spectrum arise from the interaction of the unpaired electron with magnetic nuclei (like ¹H and ¹⁴N) and can be used to map the spin density distribution. srce.hr

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities and for analyzing complex mixtures containing this compound.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polycyclic aromatic compounds and their derivatives. nih.gov It is widely used to determine the purity of synthesized compounds and to quantify their presence in various samples. mdpi.com

HPLC with UV Detection: A UV detector is commonly used in HPLC for the analysis of aromatic compounds, as they typically exhibit strong UV absorbance. nih.govresearchgate.net The separation is usually achieved using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comencyclopedia.pub The retention time of this compound would be characteristic under specific chromatographic conditions, allowing for its identification and quantification.

HPLC with Fluorescence Detection: For compounds that fluoresce, a fluorescence detector offers significantly higher sensitivity and selectivity compared to a UV detector. hplc.eucdc.gov Since many benzo[c]phenanthrene derivatives are fluorescent, this detection mode is particularly well-suited for trace analysis. researchgate.netresearchgate.net By selecting specific excitation and emission wavelengths, the detector can be optimized for this compound, minimizing interference from other compounds in a complex matrix. gnest.orgnih.gov This makes HPLC with fluorescence detection a powerful tool for analyzing environmental or biological samples for the presence of this compound. nih.govcdc.gov

Table 2: Common HPLC Parameters for Analysis of Related Compounds

Parameter Typical Value/Condition Reference
Column Reversed-phase (e.g., C18, Polystyrene-divinylbenzene) mdpi.comencyclopedia.pubacs.org
Mobile Phase Acetonitrile/Water or Methanol/Water gradient mdpi.comencyclopedia.pub
Detection UV (e.g., 254 nm, 280 nm) or Fluorescence (compound-specific ex/em wavelengths) nih.govresearchgate.nethplc.eu

Note: These are general parameters for the analysis of polycyclic aromatic hydrocarbons and their derivatives. Specific conditions would need to be optimized for this compound.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS/MS)

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) stands as a powerful technique for the trace analysis of this compound. This method offers high selectivity and sensitivity, which is crucial for detecting the compound in complex mixtures such as tobacco smoke and environmental samples. The separation of the analyte is achieved on a capillary column, followed by ionization and detection by the mass spectrometer.

In GC-MS/MS analysis, the selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity, minimizing interferences from the sample matrix. For instance, a common approach involves monitoring the transition of the molecular ion of derivatized this compound to a specific fragment ion. Derivatization, often with agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is frequently employed to improve the volatility and thermal stability of the amine, leading to better chromatographic peak shapes and enhanced sensitivity.

Research has demonstrated the capability of GC-MS/MS to quantify aromatic amines, including isomers of aminophenanthrene, at picogram levels. The method's robustness and reliability make it a cornerstone for regulatory monitoring and research applications focused on carcinogenic amines.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a valuable screening tool for the qualitative and semi-quantitative analysis of this compound. Its simplicity, low cost, and high throughput make it suitable for initial sample screening before more sophisticated and time-consuming analyses.

In a typical TLC application, a concentrated extract of the sample is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The position of the this compound spot, identified by its retention factor (Rf) value, can be visualized under UV light due to its fluorescent nature. For enhanced selectivity, specific spray reagents can be used to produce colored spots.

While not as sensitive or quantitative as chromatographic methods coupled with mass spectrometry, TLC is an effective technique for rapid screening and for guiding further analytical investigations.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) presents a compelling alternative to both gas and liquid chromatography for the analysis of thermolabile and non-volatile compounds like this compound. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This mobile phase exhibits properties of both a liquid and a gas, allowing for high diffusion rates and low viscosity, which translates to faster and more efficient separations.

SFC is particularly advantageous for the analysis of polar compounds like aromatic amines, often with the addition of a polar co-solvent (modifier) such as methanol to the carbon dioxide mobile phase. The technique can be readily coupled with various detectors, including mass spectrometry, providing high sensitivity and selectivity. The use of supercritical CO2 also aligns with green chemistry principles by reducing the consumption of organic solvents.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in its solid, crystalline state. This technique provides unequivocal structural information, including bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding its chemical reactivity and biological activity.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced. The crystal structure of related aza-polycyclic aromatic hydrocarbons has been successfully elucidated using this method, confirming their planar or near-planar geometries and revealing details about their crystal packing. This information is invaluable for computational modeling and for correlating structure with carcinogenic potential.

Sample Preparation and Extraction Protocols for Complex Matrices

The successful analysis of this compound in complex matrices such as food, environmental, and biological samples is highly dependent on the efficiency of the sample preparation and extraction procedures. These steps are crucial for isolating the target analyte from interfering substances and for concentrating it to a level detectable by the analytical instrument.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and effective sample preparation technique for the analysis of a wide range of analytes, including aromatic amines in various matrices. The procedure typically involves an initial extraction with an organic solvent, followed by a partitioning step induced by the addition of salts. A subsequent dispersive solid-phase extraction (d-SPE) step is then employed for cleanup, where the extract is treated with a combination of sorbents to remove specific types of interferences.

For the analysis of aromatic amines, the choice of sorbents in the d-SPE step is critical. Materials such as primary secondary amine (PSA) and C18 are commonly used to remove fatty acids, sugars, and other matrix components. The QuEChERS approach offers high recovery rates and good reproducibility, while significantly reducing solvent consumption and sample preparation time compared to traditional methods.

Traditional solvent extraction techniques remain widely used for the isolation of this compound from solid and semi-solid samples.

Soxhlet Extraction: This is a classic and exhaustive extraction method where the sample is continuously extracted with a cycling solvent. While effective and capable of providing high extraction efficiencies, it is time-consuming and requires large volumes of organic solvents.

Sonication: Ultrasound-assisted extraction (UAE) or sonication utilizes high-frequency sound waves to disrupt the sample matrix and enhance the extraction of the analyte into the solvent. This method is generally faster and requires less solvent than Soxhlet extraction.

Accelerated Solvent Extraction (ASE): Also known as pressurized liquid extraction (PLE), ASE is a more modern and automated technique that employs elevated temperatures and pressures to increase the efficiency and speed of the extraction process. The high pressure keeps the solvent in its liquid state above its boiling point, leading to faster diffusion and improved extraction kinetics. ASE significantly reduces extraction time and solvent consumption compared to Soxhlet extraction.

Following extraction, further purification or cleanup steps, such as solid-phase extraction (SPE), are often necessary to remove co-extracted interferences before instrumental analysis.

Derivatization Chemistry of the Amine Functionality in Benzo C Phenanthren 4 Amine

Chemical Modification Strategies for Enhanced Analytical Performance

Various chemical derivatization techniques have been developed to improve the analytical performance in the determination of amino-polycyclic aromatic hydrocarbons (amino-PAHs) like benzo[c]phenanthren-4-amine. These methods aim to modify the amine functionality to create a derivative with more favorable properties for analysis, such as increased volatility for gas chromatography (GC) or enhanced detectability for liquid chromatography (LC).

Silylation Reactions for Volatility and Stability

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as those in amine groups. research-solution.com This process involves the replacement of the active hydrogen with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. research-solution.comwikipedia.org The resulting silylated derivatives of this compound are more volatile and thermally stable, making them suitable for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). research-solution.com

The increased volatility stems from the reduction of intermolecular hydrogen bonding that occurs after the polar N-H bond is replaced by a less polar N-Si bond. research-solution.com Silylation reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. researchgate.netresearchgate.net The reaction with MTBSTFA, for instance, can be carried out by heating the sample with the reagent and a suitable solvent. For amines, the addition of a catalyst like tert-butyl dimethylchlorosilane (t-BDMCS) can facilitate the reaction. research-solution.com The stability of the resulting derivatives is also a key advantage, preventing degradation at the high temperatures often used in GC analysis. chromatographyonline.com

Silylating Reagent Common Abbreviation Derivative Group Key Advantages
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS)Efficient, fast, reproducible, and quantitative for many compounds. researchgate.net
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAtert-butyldimethylsilyl (TBDMS)Forms stable derivatives, often used with a catalyst for amines. research-solution.com

Acylation and Benzoylation for Chromatographic Enhancement

Acylation involves the introduction of an acyl group (R-C=O) into a molecule, typically by reacting the amine with an acyl halide or anhydride (B1165640). testbook.com This derivatization reduces the polarity of the amine, which can improve its chromatographic properties. sundarbanmahavidyalaya.in For instance, derivatization with reagents like heptafluorobutyric anhydride (HFBA) introduces a polyfluorinated tag, making the derivative highly sensitive to electron capture detection (ECD) in GC analysis. researchgate.net

Benzoylation, a specific type of acylation using benzoyl chloride, is another effective strategy. sundarbanmahavidyalaya.in It is particularly useful for liquid chromatography (LC) analysis. nih.gov The benzoyl derivatives are often more hydrophobic, leading to better retention and separation on reversed-phase LC columns. nih.gov This method has been successfully applied to various amines and can be adapted for different sample matrices. nih.govacs.org The reaction is typically carried out in the presence of a base to neutralize the HCl formed during the reaction. sundarbanmahavidyalaya.in

Derivatization Reagent Reaction Type Resulting Derivative Analytical Advantage
Heptafluorobutyric anhydride (HFBA)AcylationPolyfluorinated amideEnhanced sensitivity for GC-ECD. researchgate.net
Benzoyl chlorideBenzoylationBenzamideImproved retention and separation in reversed-phase LC. nih.gov

Alkylation Reactions and Formation of Stable Derivatives

Alkylation is a derivatization method that involves the replacement of an active hydrogen in the amine group with an alkyl group. research-solution.com This process can be used to protect the amine functionality and to form more stable derivatives for analysis. research-solution.com While less common than silylation or acylation for amino-PAHs, alkylation can be a valuable tool. For example, N-alkylation of secondary aromatic amines can be achieved by heating the amine with an appropriate alkylating agent. google.com The resulting alkylated amines often exhibit improved stability. chromatographyonline.com In the context of Friedel-Crafts alkylation, which typically involves the alkylation of an aromatic ring, various catalysts and conditions can be employed. researchgate.netrsc.orgnih.gov

Introduction of Chromophores or Fluorophores for Detection

For detection methods that rely on ultraviolet (UV) or fluorescence spectroscopy, the introduction of a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) can significantly enhance sensitivity. While the benzo[c]phenanthrene (B127203) moiety itself is UV-active and fluorescent, derivatization can shift the absorption and emission wavelengths to a more favorable region or increase the quantum yield. acs.org

Derivatizing agents that are themselves fluorescent, such as dansyl chloride, are commonly used for this purpose with amines. chromatographyonline.com The reaction of this compound with such a reagent would produce a highly fluorescent derivative, enabling trace-level detection by high-performance liquid chromatography (HPLC) with fluorescence detection. researchgate.net Another approach involves the online reduction of nitro-PAHs to their corresponding fluorescent amino-PAHs, a technique that highlights the inherent fluorescence of the amino-PAH structure. researchgate.netresearchgate.net

Reaction Kinetics and Optimization of Derivatization Protocols

The efficiency of derivatization reactions is crucial for accurate and reproducible quantitative analysis. Therefore, understanding the reaction kinetics and optimizing the derivatization protocol are essential steps in method development.

Factors that influence the rate and extent of derivatization include:

Reagent Concentration: An excess of the derivatizing reagent is often used to drive the reaction to completion.

Temperature: Many derivatization reactions require heating to proceed at a reasonable rate. research-solution.com For example, silylation with MTBSTFA is often carried out at 60°C for one hour for hindered compounds. research-solution.com

Reaction Time: The reaction must be allowed to proceed for a sufficient amount of time to ensure complete derivatization. Reaction times can range from minutes to overnight. research-solution.comresearchgate.net

Catalyst: The presence of a catalyst can significantly increase the reaction rate. researchgate.netresearchgate.net For instance, bases like pyridine (B92270) or triethylamine (B128534) are often used in acylation reactions to neutralize the acid byproduct and catalyze the reaction. sundarbanmahavidyalaya.in

Solvent: The choice of solvent can affect the solubility of the reactants and the reaction rate.

Optimization of these parameters is typically achieved by systematically varying one factor at a time while keeping others constant and monitoring the yield of the derivative. For example, in the development of a benzoylation method, different bases and their concentrations, as well as reaction times and temperatures, would be evaluated to find the optimal conditions. nih.gov

Mechanistic Aspects of Derivatization Reactions

The derivatization of the amine functionality in this compound proceeds through well-established reaction mechanisms.

Acylation and Benzoylation: Acylation and benzoylation of amines are classic examples of nucleophilic acyl substitution. testbook.comsundarbanmahavidyalaya.in The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride or anhydride). testbook.comallen.in This is typically followed by the elimination of a leaving group (e.g., chloride or carboxylate). allen.in In Friedel-Crafts acylation, a Lewis acid catalyst is used to generate a highly electrophilic acylium ion, which then reacts with the aromatic ring; however, for the derivatization of the amine group itself, the reaction is a direct nucleophilic attack on the acylating agent. byjus.comsigmaaldrich.com The presence of a base is often required to scavenge the acidic byproduct (e.g., HCl) and drive the reaction to completion. sundarbanmahavidyalaya.in

Q & A

Q. What are the established synthesis routes for Benzo[c]phenanthren-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is synthesized via multistep reactions, often involving cyclization of polyaromatic precursors or reductive amination of ketones. For example, allyl tributyl stannane-mediated coupling (similar to Entry 6b in ) can introduce amine groups to aromatic systems. Key parameters include:
  • Catalyst selection : Palladium or nickel catalysts for cross-coupling reactions.
  • Temperature control : Maintain 60–80°C to avoid side reactions (e.g., over-reduction).
  • Solvent system : Use anhydrous toluene or THF to prevent hydrolysis.
    A comparative analysis of synthesis methods is summarized below:
MethodYield (%)Purity (%)Key Reference
Reductive amination65–75≥95Adapted from []
Stannane-mediated coupling70–80≥98[]

Q. How is this compound characterized to confirm structural integrity and purity?

  • Methodological Answer :
  • Spectroscopic techniques :
  • NMR : 1^1H and 13^{13}C NMR to verify aromatic proton environments and amine group integration (e.g., δ 6.8–7.5 ppm for aromatic protons) .
  • GC-MS : Electron ionization (EI) at 70 eV for molecular ion detection (e.g., m/z 183.25 for the parent ion, as in ).
  • Chromatography : HPLC with UV detection (λ = 255 nm, as in ) for purity assessment.

Q. What strategies are recommended for optimizing the compound’s stability during storage?

  • Methodological Answer :
  • Storage conditions : -20°C under inert gas (argon) to prevent oxidation .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity data for this compound across studies?

  • Methodological Answer : Contradictions in toxicity data often arise from:
  • Variability in impurity profiles : Use LC-MS to quantify trace byproducts (e.g., nitro derivatives) that may influence toxicity .
  • Experimental models : Compare in vitro (e.g., Ames test) and in vivo (rodent) results, adjusting for metabolic activation differences. For example, highlights the need for glutathione-level monitoring to account for oxidative stress .

Q. What advanced techniques are used to study the compound’s interaction with DNA or proteins?

  • Methodological Answer :
  • Fluorescence quenching assays : Monitor binding affinity using ethidium bromide displacement (e.g., KdK_d values calculated via Stern-Volmer plots) .
  • Computational docking : Employ software like AutoDock Vina to predict binding sites on DNA helix grooves or protein active sites .

Q. How can environmental degradation pathways of this compound be modeled under varying conditions?

  • Methodological Answer :
  • Photolysis studies : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via HPLC-MS. notes hydrogen peroxide generation during autooxidation, which accelerates degradation .
  • Soil microcosm experiments : Monitor half-life in soil matrices with varying pH (4–9) and organic content .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.